molecular formula C9H14N2O2 B1300010 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid CAS No. 462068-54-8

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B1300010
CAS No.: 462068-54-8
M. Wt: 182.22 g/mol
InChI Key: CCERZQAOAPQXRS-UHFFFAOYSA-N
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Description

3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound has a molecular formula of C9H14N2O2 and is characterized by the presence of an isopropyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid typically involves the reaction of imidazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to further reactions to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization or distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-propan-2-ylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCERZQAOAPQXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353660
Record name 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-54-8
Record name 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 462068-54-8
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